![molecular formula C4HBrClF5O2 B1586239 3-Bromo-4-chloropentafluorobutyric acid CAS No. 216393-99-6](/img/structure/B1586239.png)
3-Bromo-4-chloropentafluorobutyric acid
Overview
Description
3-Bromo-4-chloropentafluorobutyric acid is a specialty product for proteomics research applications . It has a molecular formula of C4HBrClF5O2 and a molecular weight of 291.4 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloropentafluorobutyric acid is represented by the formula C4HBrClF5O2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), fluorine (F), and oxygen (O) atoms.Scientific Research Applications
Proteomics Research
3-Bromo-4-chloropentafluorobutyric acid is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Analytical Chemistry
This compound may also have applications in analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances. 3-Bromo-4-chloropentafluorobutyric acid could be used as a reagent or a standard in various chemical analyses.
Biopharma Production
In the field of biopharmaceutical production, this compound could potentially be used, although specific applications are not detailed in the sources .
Safety Controlled Environment
Given its hazardous nature, handling and usage of 3-Bromo-4-chloropentafluorobutyric acid require a safety controlled environment . This includes laboratories and research facilities that adhere to strict safety protocols.
Chromatography
While specific details are not available, the compound could potentially be used in chromatography, a laboratory technique for the separation of a mixture .
Mass Spectrometry
Mass spectrometry, a technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in simple and complex mixtures, could potentially use this compound, although specific applications are not detailed in the sources .
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-4-chlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or other biological molecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-4-chloropentafluorobutyric acid is currently unavailable . These properties would significantly impact the bioavailability of the compound.
Result of Action
Given its use in proteomics research, it may induce changes in protein structure or function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chloropentafluorobutyric acid . These factors could include temperature, pH, and the presence of other chemical species.
properties
IUPAC Name |
3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClF5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQBWLXWJWDSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)Cl)(F)Br)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371222 | |
Record name | 3-Bromo-4-chloropentafluorobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloropentafluorobutyric acid | |
CAS RN |
216393-99-6 | |
Record name | 3-Bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216393-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloropentafluorobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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